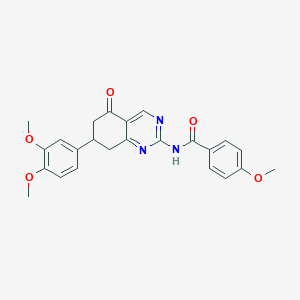
N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-4-methoxybenzamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, substituted with a 3,4-dimethoxyphenyl group and a 4-methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
合成路线和反应条件
N-(7-(3,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基)-4-甲氧基苯甲酰胺的合成通常涉及多步有机反应。一种常见的合成路线包括:
喹唑啉酮核心的形成: 喹唑啉酮核心可以通过邻氨基苯甲酸衍生物与适当的醛或酮在酸性或碱性条件下环化来合成。
用3,4-二甲氧基苯基取代:
4-甲氧基苯甲酰胺基团的连接: 最后一步涉及在碱(如三乙胺)的存在下,使喹唑啉酮中间体与4-甲氧基苯甲酰氯偶联,形成所需的化合物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但针对大规模合成进行了优化。这包括使用连续流动反应器、自动化合成平台以及对反应条件的严格控制,以确保高产率和纯度。
化学反应分析
反应类型
N-(7-(3,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基)-4-甲氧基苯甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或三氧化铬)进行氧化,可能导致形成喹唑啉N-氧化物。
还原: 使用还原剂(如氢化铝锂)进行还原反应可以将羰基转化为醇。
取代: 亲电和亲核取代反应可以在芳香环上发生,允许进一步的功能化。
常用试剂和条件
氧化: 高锰酸钾在酸性或中性条件下。
还原: 氢化铝锂在无水乙醚中。
取代: 卤代前体和强碱(如氢化钠)。
主要产物
从这些反应中形成的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生喹唑啉N-氧化物,而还原可以产生醇衍生物。
科学研究应用
N-(7-(3,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基)-4-甲氧基苯甲酰胺具有多种科学研究应用:
化学: 用作合成更复杂分子和配位化学中配体的构建单元。
生物学: 研究其作为酶抑制剂的潜力,特别是针对激酶和其他调节蛋白。
医药: 研究其抗癌、抗炎和抗菌特性。
工业: 用于开发新材料以及作为药物合成的中间体。
作用机制
N-(7-(3,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基)-4-甲氧基苯甲酰胺的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。该化合物可以通过与活性位点或变构位点结合来抑制酶活性,从而阻断底物进入或改变酶构象。这种抑制会破坏细胞通路,从而导致治疗效果,例如抑制癌症细胞增殖。
相似化合物的比较
类似化合物
喹唑啉酮衍生物: 2-苯基喹唑啉-4(3H)-酮和6,7-二甲氧基喹唑啉-4(3H)-酮等化合物具有结构相似性,但其取代模式和生物活性不同。
苯甲酰胺衍生物: 4-甲氧基-N-(2-苯乙基)苯甲酰胺等化合物具有类似的苯甲酰胺部分,但缺少喹唑啉酮核心。
独特性
N-(7-(3,4-二甲氧基苯基)-5-氧代-5,6,7,8-四氢喹唑啉-2-基)-4-甲氧基苯甲酰胺的独特之处在于其功能基团的特定组合,这赋予了其独特的化学反应性和生物活性。其甲氧基和喹唑啉酮核心的双重存在使其成为在研究和工业中具有广泛应用的通用化合物。
属性
分子式 |
C24H23N3O5 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC 名称 |
N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C24H23N3O5/c1-30-17-7-4-14(5-8-17)23(29)27-24-25-13-18-19(26-24)10-16(11-20(18)28)15-6-9-21(31-2)22(12-15)32-3/h4-9,12-13,16H,10-11H2,1-3H3,(H,25,26,27,29) |
InChI 键 |
ZUOBGDKIPVNTNR-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-2,5-dichlorobenzenesulfonamide](/img/structure/B12132525.png)
![2-[(3,5,6-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12132526.png)
![3-[(3-chlorophenyl)sulfonyl]-1-cycloheptyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12132528.png)
![N-ethyl{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridin o[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}carboxamide](/img/structure/B12132536.png)
![(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12132542.png)
![3-[(4-Bromophenyl)methylthio]-4-prop-2-enyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B12132543.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132552.png)
![2-amino-1-[(4-fluorophenyl)methyl]-N-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132557.png)
![4-ethoxy-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12132558.png)
![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12132561.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12132563.png)
![methyl 4-[({[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12132574.png)
![1'-[3-(dimethylamino)propyl]-4'-hydroxy-3'-[(4-methoxy-3-methylphenyl)carbonyl]-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12132581.png)
